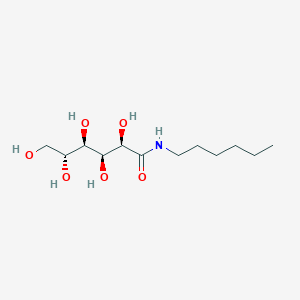
2-Bromo-4-methylpyridine 1-oxide
Übersicht
Beschreibung
2-Bromo-4-methylpyridine 1-oxide is a chemical compound with the empirical formula C6H6BrNO . It is used in various applications in the field of organic synthesis .
Synthesis Analysis
The synthesis of 2-Bromo-4-methylpyridine 1-oxide involves several steps. It can be synthesized from 2-Bromo-4-methylpyridine through a process involving sodium or nickel reductive coupling, side chain oxidation, and esterification .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-methylpyridine 1-oxide consists of a pyridine ring with a bromine atom attached at the 2-position and a methyl group at the 4-position . The presence of the N-oxide group increases the reactivity of the pyridine ring, making it a useful intermediate in organic synthesis .Chemical Reactions Analysis
2-Bromo-4-methylpyridine 1-oxide is involved in various chemical reactions. It can undergo nucleophilic substitution reactions with Grignard reagents, leading to the formation of 2-substituted pyridines . It can also participate in Suzuki coupling reactions with boronic acids to form biaryl compounds .Physical And Chemical Properties Analysis
2-Bromo-4-methylpyridine 1-oxide is a liquid at room temperature with a refractive index of 1.561 and a density of 1.545 g/mL at 25 °C . It has a boiling point of 87 °C at 10 mmHg .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Vibrational Spectra
2-Bromo-4-nitropyridine N-oxide has been studied for its crystal structure and polarized vibrational spectra. This compound features an orthorhombic structure with molecules linked into pairs by C—H···O hydrogen bonds. The spectral analysis, including Fourier transform IR and Raman spectra, provides insights into the intermolecular contacts and temperature-dependent orientational disorder (Hanuza et al., 2002).
Chemical Reactions and Mechanisms
The reactions of N-oxides of various bromopyridines, including 2-bromo-4-methylpyridine N-oxide, with potassium amide in liquid ammonia have been explored. This study investigates the mechanisms of amino compound formations and the reaction patterns in aminations of 4-bromopyridine N-oxides (Martens & Hertog, 2010).
Protein Modification Applications
2-Methyl-4-bromopyridine, a related compound, has been identified as a modifier for the nitric oxide controlling enzyme dimethylarginine dimethylaminohydrolase (DDAH). The study integrates solution studies and molecular modeling to elucidate the inactivation mechanism, emphasizing the strategy of using pyridinium formation as a "switch" for enhanced reactivity (Johnson et al., 2011).
Coordination Chemistry
4-Bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol reacts with certain copper and vanadium compounds to form complexes with distinct geometries. These compounds are characterized using various analytical methods, including X-ray diffraction, highlighting their potential in coordination chemistry (Takjoo et al., 2013).
Synthesis and Structural Analysis
The synthesis and structural analysis of different compounds involving 4-methylpyridine-N-oxide, such as TlBrI2(4-methylpyridine-N-oxide)2, provide insights into the molecular arrangements and bond interactions within these complexes (Hiller et al., 1988).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-4-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-5-2-3-8(9)6(7)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSUPBRWFOHJDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C=C1)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618522 | |
| Record name | 2-Bromo-4-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methylpyridine 1-oxide | |
CAS RN |
17117-12-3 | |
| Record name | 2-Bromo-4-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















